4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and a tetrahydropyridine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-methanesulfonylphenylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to hydrogenation to yield the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can facilitate the hydrogenation step, while automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or the tetrahydropyridine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the methanesulfonyl group or the tetrahydropyridine ring.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrahydropyridine ring may interact with receptors in the nervous system, affecting neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine
- 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine sulfate
- 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine nitrate
Uniqueness
4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride stands out due to its enhanced solubility in water, which is attributed to the hydrochloride salt form. This property makes it more suitable for biological and medicinal applications compared to its non-salt counterparts.
Properties
IUPAC Name |
4-(2-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH/c1-16(14,15)12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBWAMHPFFLVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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